2-Furoylfluoride
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Overview
Description
2-Furoylfluoride is an organic compound with the molecular formula C₅H₃FO₂ It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a fluorine atom attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furoylfluoride can be synthesized through several methods. One common approach involves the reaction of furan with fluorinating agents under controlled conditions. For instance, the reaction of furan with sulfur tetrafluoride (SF₄) in the presence of a catalyst can yield this compound. Another method involves the use of thionyl fluoride (SOF₂) as a fluorinating agent .
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of furan with fluorine gas (F₂) in the presence of a catalyst. This method allows for the large-scale production of the compound with high purity. The reaction is carried out under controlled temperature and pressure conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Furoylfluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furoic acid.
Reduction: Reduction reactions can convert it into 2-furylmethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: 2-Furoic acid.
Reduction: 2-Furylmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furoylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has shown its potential in the development of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Furoylfluoride involves its ability to act as an electrophile in chemical reactions. The presence of the electron-withdrawing fluorine atom enhances its reactivity, allowing it to readily participate in nucleophilic substitution and addition reactions. This reactivity is exploited in various synthetic applications to form new carbon-fluorine bonds .
Comparison with Similar Compounds
2-Furoyl chloride: Similar in structure but contains a chlorine atom instead of fluorine. It is less reactive than 2-Furoylfluoride.
2-Furoic acid: The oxidized form of this compound, used in different applications due to its carboxylic acid group.
2-Furylmethanol: The reduced form, used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
31174-04-6 |
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Molecular Formula |
C5H3FO2 |
Molecular Weight |
114.07 g/mol |
IUPAC Name |
furan-2-carbonyl fluoride |
InChI |
InChI=1S/C5H3FO2/c6-5(7)4-2-1-3-8-4/h1-3H |
InChI Key |
YJAJNCLTSHRDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)F |
Origin of Product |
United States |
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